molecular formula C20H34O3 B568715 14(15)-EpEDE CAS No. 351533-80-7

14(15)-EpEDE

Cat. No.: B568715
CAS No.: 351533-80-7
M. Wt: 322.5 g/mol
InChI Key: ZXBWLXDDSYHRTE-QGIBGKBZSA-N
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Description

14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.

Industrial Production Methods

Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The epoxide ring can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the epoxide ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.

    Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.

Comparison with Similar Compounds

14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:

  • 8(9)-Epoxyeicosatrienoic acid
  • 11(12)-Epoxyeicosatrienoic acid
  • 19(20)-Epoxyeicosatrienoic acid

Uniqueness

14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.

Properties

CAS No.

351533-80-7

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-

InChI Key

ZXBWLXDDSYHRTE-QGIBGKBZSA-N

SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Synonyms

(±)14,15-Epoxyeicosadienoic Acid

Origin of Product

United States

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